trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester
Description
This compound (CAS 1416471-26-5) is a carbamate derivative featuring a trans-configured cyclohexyl ring substituted at the 4-position with a 1-hydroxyethyl group. Its molecular formula is C₁₃H₂₅NO₃, with a molecular weight of 243.35 g/mol . The tert-butyl carbamate group serves as a protective moiety, commonly utilized in medicinal chemistry to enhance solubility or modulate pharmacokinetics. The hydroxyethyl substituent introduces both hydroxyl functionality and a short alkyl chain, influencing steric and electronic properties.
Properties
IUPAC Name |
tert-butyl N-[4-(1-hydroxyethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h9-11,15H,5-8H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIHDHXPSGPWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester is a carbamate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological macromolecules, synthesis methods, and related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₃NO₃, with a molecular weight of approximately 229.32 g/mol. The compound features a cyclohexyl ring with a hydroxymethyl group and a tert-butyl ester functional group, which contribute to its unique reactivity and biological interactions .
This compound exhibits notable biological activities through its interactions with various enzymes and receptors. These interactions can lead to the inhibition of specific biological pathways relevant to disease processes. The compound's ability to participate in nucleophilic substitution reactions allows for further functionalization, enhancing its biological efficacy .
Pharmacokinetics and Pharmacodynamics
Studies have indicated that the pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion pathways that are critical for its therapeutic application. Research focusing on its pharmacodynamics reveals how the compound affects cellular pathways and contributes to therapeutic outcomes .
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, leading to potential applications in treating metabolic disorders.
- Cell Line Studies : In vitro studies using human cell lines have shown that the compound can modulate cellular responses to oxidative stress, indicating protective effects against cellular damage.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : Utilizing nucleophilic substitution reactions allows for the introduction of various functional groups.
- Deprotection Strategies : Mild deprotection techniques have been developed for carbamate derivatives, enhancing the yield and purity of the final product .
The following table summarizes different synthetic routes and their outcomes:
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Nucleophilic Substitution | 85 | Effective for introducing new functional groups |
| Deprotection using Oxalyl Chloride | 90 | High yield with mild conditions |
| Direct Esterification | 75 | Simple method but requires careful monitoring |
Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | Cis configuration at the cyclohexane ring | Different stereochemistry may lead to varied activity |
| Tert-Butyl (trans-4-(hydroxymethyl)cyclohexanecarboxylic acid | Carboxylic acid instead of carbamate | Used in different synthetic pathways |
| N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester | Hydroxyethyl substitution | Potentially different pharmacological profiles |
Scientific Research Applications
Medicinal Chemistry Applications
trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester is primarily recognized for its utility in the synthesis of pharmaceutical compounds. Notable applications include:
- Synthesis of Antipsychotic Drugs : It serves as an intermediate in the production of Cariprazine, an antipsychotic medication that targets dopamine D3/D2 receptors, thereby influencing neurotransmitter signaling pathways.
- Antibacterial Agents : The compound is also involved in the synthesis of quinolinones and analogs designed to combat multi-drug resistant bacterial infections .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Research indicates that:
- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This characteristic is crucial for developing inhibitors targeting various biological pathways.
- Pharmacokinetics and Pharmacodynamics : Studies on its interactions with biological macromolecules provide insights into the pharmacokinetics and pharmacodynamics of related compounds, aiding in drug development processes.
Comparison with Similar Compounds
tert-Butyl 4-hydroxycyclohexylcarbamate (CAS 111300-06-2)
- Structure : Replaces the hydroxyethyl group with a hydroxyl (-OH) at the cyclohexyl 4-position.
- Molecular Formula: C₁₁H₂₁NO₃; MW: 215.29 g/mol .
- Key Differences : Lacks the ethyl chain, reducing steric bulk and hydrophobicity. The simpler structure may result in lower metabolic stability compared to the hydroxyethyl analog.
Trans-(4-hydroxy-cyclohexyl)-methyl-carbamic acid tert-butyl ester (CAS 400899-99-2)
- Structure : Methyl group attached to the carbamic acid nitrogen instead of the cyclohexyl hydroxyethyl substituent.
- Molecular Formula: C₁₂H₂₃NO₃; MW: 229.32 g/mol .
trans-N-[4-(Hydroxymethyl)cyclohexyl]carbamic acid tert-butyl ester (CAS 223131-01-9)
- Structure : Features a hydroxymethyl (-CH₂OH) group at the cyclohexyl 4-position.
- Molecular Formula: C₁₂H₂₃NO₃; MW: 229.32 g/mol .
- Key Differences : The shorter hydroxymethyl group may enhance solubility but reduce lipophilicity compared to the hydroxyethyl analog, impacting membrane permeability.
TERT-BUTYL TRANS-4-(3-HYDROXYPROPYL)CYCLOHEXYLCARBAMATE (CAS 1212142-46-5)
- Structure : Extends the hydroxyethyl chain to a 3-hydroxypropyl (-CH₂CH₂CH₂OH) group.
- Molecular Formula: C₁₄H₂₇NO₃; MW: 257.37 g/mol .
Comparative Data Table
Pharmacological and Industrial Relevance
- Hydroxyethyl vs. Hydroxymethyl : The hydroxyethyl group in the target compound offers a compromise between solubility (via -OH) and lipophilicity (via ethyl chain), making it advantageous for drug delivery systems compared to the more polar hydroxymethyl analog .
- Biological Activity : Carbamates with basic substituents (e.g., hydroxyethyl) exhibit enhanced physostigmine-like activity, as seen in tertiary amine derivatives .
- Applications : Used as intermediates in protease inhibitors or kinase-targeting therapies, where the hydroxyethyl group may facilitate hydrogen bonding with active sites .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester, and what catalysts are typically employed?
- Methodological Answer : The synthesis typically involves reacting trans-4-(1-hydroxyethyl)cyclohexanol with tert-butyl isocyanate in the presence of a tertiary amine catalyst (e.g., triethylamine) under mild conditions (20–25°C, anhydrous solvent like dichloromethane). The reaction proceeds via nucleophilic attack of the alcohol on the isocyanate, forming a carbamate intermediate. Purification is achieved via column chromatography or recrystallization to isolate the product .
- Key Considerations : Ensure strict control of moisture and temperature to prevent side reactions. Characterization via H/C NMR and IR confirms the carbamate linkage and stereochemistry .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies the tert-butyl group (δ 1.2–1.4 ppm, singlet) and hydroxyethyl protons (δ 3.5–4.0 ppm). C NMR confirms the carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) .
- HPLC : Reverse-phase HPLC with UV detection (≥98% purity) ensures batch consistency .
Q. How does the tert-butyl group influence the compound's solubility and reactivity in common organic reactions?
- Methodological Answer : The tert-butyl group introduces steric hindrance, reducing nucleophilic attack on the carbamate carbonyl. This enhances stability in acidic/basic conditions but limits solubility in polar solvents (e.g., water). Solubility can be improved using DMSO or THF . Reactivity studies should compare tert-butyl derivatives with methyl or ethyl analogs to isolate steric/electronic effects .
Advanced Research Questions
Q. What strategies can be employed to optimize the stereochemical purity of the compound during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) during cyclohexanol precursor synthesis to control trans-configuration .
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns separates enantiomers post-synthesis .
- Crystallization : Diastereomeric salt formation (e.g., with tartaric acid) enhances enantiomeric excess .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this carbamate?
- Methodological Answer :
- Purity Verification : Re-analyze disputed batches via HPLC and NMR to confirm absence of impurities (e.g., unreacted starting materials) .
- Stereochemical Confirmation : X-ray crystallography or NOESY NMR validates the trans-configuration, which may impact bioactivity .
- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
Q. What methodologies are recommended for studying the compound's potential as a protease inhibitor scaffold?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to model interactions between the carbamate group and protease active sites (e.g., HIV-1 protease) .
- Enzyme Inhibition Assays : Measure IC values via fluorogenic substrate hydrolysis (e.g., using trypsin or chymotrypsin) .
- SAR Studies : Synthesize derivatives with modified hydroxyethyl groups (e.g., alkylation/acylation) to correlate structure with inhibitory potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
